![molecular formula C18H23NO3 B2672243 Tert-butyl 2-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate CAS No. 241819-85-2](/img/structure/B2672243.png)

Tert-butyl 2-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

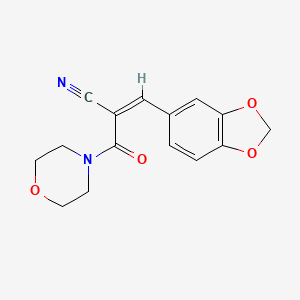

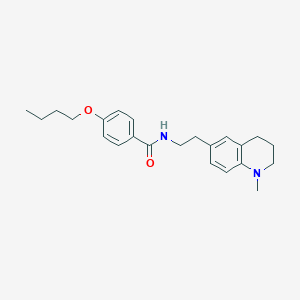

“Tert-butyl 2-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate” is a complex organic compound. The name suggests it contains a spiro[indene-1,4’-piperidine] core, which is a bicyclic structure consisting of an indene (a fused cyclohexene and benzene ring) and a piperidine (a six-membered ring with one nitrogen atom) connected at one carbon atom . The “2-oxo” indicates the presence of a carbonyl group (C=O) on the second carbon of the piperidine ring, and the “tert-butyl … carboxylate” suggests the presence of a tert-butyl ester functional group .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would be quite complex. It would feature a fused ring system (spiro[indene-1,4’-piperidine]) with a carbonyl group on the piperidine ring and a tert-butyl ester attached .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure . Without specific experimental data, it’s not possible to provide accurate information on these properties for “Tert-butyl 2-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate”.

Wissenschaftliche Forschungsanwendungen

Synthesis of tert-Butyl-Substituted [1,2,4]triazino[5,6-b]indole

Scientific Field

This research falls under the field of Organic Chemistry and Medicinal Chemistry .

Application Summary

The tert-butyl group was introduced into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems, leading to a series of structurally novel derivatives . These compounds are gaining importance in medicinal and organic chemistry because of their wide range of biological activity and medicinal applications .

Methods and Procedures

The newly synthesized compounds were achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The molecular structures of these newly synthesized compounds were elucidated on the basis of elemental analysis and spectral data .

Results and Outcomes

Compounds containing the 1H-[1,2,4]triazino[5,6-b]indole group have been reported to have potent antimalarial, antidepressant, and antileishmanial activity . Indolo[2,3-b]quinoxalines are important DNA intercalating agents with antiviral and cytotoxic activity .

Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate

Scientific Field

This research is also in the field of Organic Chemistry .

Application Summary

Two efficient and scalable synthetic routes to previously unknown bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate are described . This compound and related intermediates described herein are useful for further selective derivation on the azetidine and cyclobutane rings providing a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems .

Methods and Procedures

The synthesis of this compound involved the preparation of a milligram scale synthesis of closely related synthetic intermediates .

Results and Outcomes

The synthesis of this compound provides the potential for expanding drug-like chemical space and diversity . Indeed, 2,6-diazaspiro[3.3]heptanes have recently drawn significant interest in the pharmaceutical system .

Synthesis of Amino-Functionalized Six-Membered Cyclic Carbonate

Scientific Field

This research is in the field of Polymer Chemistry and Material Science .

Application Summary

Amino-functionalized six-membered cyclic carbonate tert-butyl (2-oxo-1,3-dioxan-5-yl) carbamate (TBC) was synthesized with tert-Butyloxycarbonyl (Boc) as a protected group . This compound is used in the synthesis of new aliphatic poly(ester-carbonate)s bearing amino groups .

Methods and Procedures

Due to its thermal properties, ring-opening polymerization (ROP) was carried out at a relatively low temperature, using Sn (Oct) 2 as a catalyst . A series of copolymers were prepared with L-lactide (LA), ε-Caprolactone (CL) as co-monomers .

Results and Outcomes

The introduction of pendant amino groups resulted in a significant enhancement of the hydrophilicity of the copolymers . These polymers have potential applications in the field of engineered tissues, medical devices, and drug delivery systems .

Synthesis of tert-Butyloxycarbonyl-Protected Amino Acid Ionic Liquids

Scientific Field

This research is in the field of Organic Chemistry and Ionic Liquids .

Application Summary

A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . These ionic liquids were used as starting materials in dipeptide synthesis .

Methods and Procedures

The Boc-protected amino acid ionic liquids (Boc-AAILs) were synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .

Results and Outcomes

The resulting protected AAILs were used in dipeptide synthesis with commonly used coupling reagents . This method provides a controllable strategy for peptide synthesis using AAILs .

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds are flammable, toxic, or corrosive. Without specific information on “Tert-butyl 2-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate”, it’s not possible to provide accurate safety and hazard information .

Eigenschaften

IUPAC Name |

tert-butyl 2-oxospiro[1H-indene-3,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-17(2,3)22-16(21)19-10-8-18(9-11-19)14-7-5-4-6-13(14)12-15(18)20/h4-7H,8-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKYCACUFDHCGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)CC3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-chlorophenyl)methyl]-4-fluoroaniline](/img/structure/B2672161.png)

![5-[(2,4-Dichlorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2672162.png)

![6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B2672169.png)

![6-Methyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2672175.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenoxyacetamide](/img/structure/B2672176.png)

![4-chloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2672182.png)